
Adenosine kinase inhibitor GP515
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GP515 involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is then brominated to introduce the bromine atom at the 3-position. The next step involves the attachment of the oxolane ring, which is achieved through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of GP515 typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
GP515 undergoes several types of chemical reactions, including:
Oxidation: GP515 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert GP515 into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxo derivatives, while reduction can yield different reduced forms of GP515 .
Scientific Research Applications
GP515 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition and biochemical pathways.
Biology: GP515 is used in research related to cellular signaling and metabolic regulation.
Industry: GP515 is used in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
GP515 exerts its effects by inhibiting the enzyme adenosine kinase. This inhibition leads to an increase in the concentration of adenosine, a potent anti-inflammatory mediator. The elevated adenosine levels help to down-regulate local inflammatory responses by suppressing the synthesis of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha .
Comparison with Similar Compounds
Similar Compounds
GP1-515: Another adenosine kinase inhibitor with similar properties.
Adenosine: A naturally occurring nucleoside with anti-inflammatory properties.
Adenosine analogs: Compounds that mimic the structure and function of adenosine.
Uniqueness of GP515
GP515 is unique due to its specific inhibition of adenosine kinase, leading to a targeted increase in adenosine levels. This targeted approach makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
144928-48-3 |
|---|---|
Molecular Formula |
C10H13BrN6O3 |
Molecular Weight |
345.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(aminomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1 |
InChI Key |
LTTBFVDMHCIDPM-BHBWVORQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(N=C2Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |
Key on ui other cas no. |
144928-48-3 |
Synonyms |
4-amino-1-(5-amino-5-deoxy-1-beta-D-ribofuranosyl)-3-bromopyrazolo(3,4-d)pyrimidine adenosine kinase inhibitor GP515 GP 1-515 GP-1-515 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
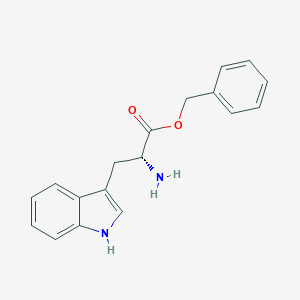
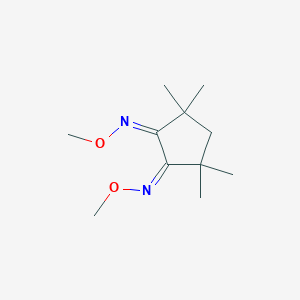



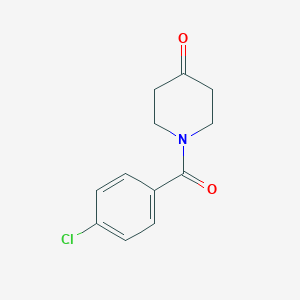
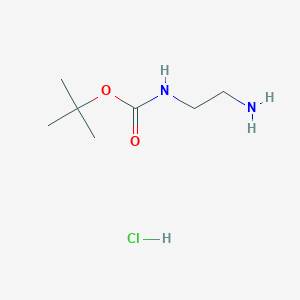

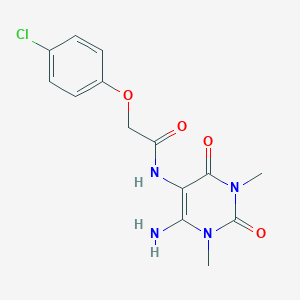


![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)

